N-(2-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide
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Description
N-(2-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Potential : Researchers have investigated this compound for its potential as an anticancer agent. Its unique structure and interactions with cellular targets make it an interesting candidate for further drug development .
- Kinase Inhibition : The compound’s piperidine and pyrimidine moieties suggest kinase inhibition activity. Studies explore its effects on specific kinases involved in disease pathways .
- Chemoselective Reagent : N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide has been utilized as a chemoselective multitasking reagent. Specifically, it enables amine protection and deprotection sequences, making it valuable in organic synthesis .
- Building Complex Molecules : Researchers have employed this compound in the total synthesis of complex natural products. Its structural features contribute to the stereochemical control necessary for constructing intricate molecules .
- Cellular Signaling Pathways : Investigations explore how this compound interacts with cellular receptors and signaling pathways. Understanding its effects on cellular processes can provide insights into disease mechanisms .
- Predictive Modeling : Computational studies use molecular dynamics simulations and quantum calculations to predict the compound’s behavior. These insights guide further experimental investigations .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Natural Product Synthesis
Biological Studies
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-32-18-10-8-16(9-11-18)21-13-22(27-15-26-21)29-12-4-5-17(14-29)24(31)28-20-7-3-2-6-19(20)23(25)30/h2-3,6-11,13,15,17H,4-5,12,14H2,1H3,(H2,25,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORWIOGQMNMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.